4,4-dimethoxy-3-(2-methoxyethoxy)oxane
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Overview
Description
4,4-dimethoxy-3-(2-methoxyethoxy)oxane is a chemical compound with the molecular formula C10H20O5 and a molecular weight of 220.26 g/molThis compound is widely used in scientific experiments and research due to its unique chemical properties.
Preparation Methods
The synthesis of 4,4-dimethoxy-3-(2-methoxyethoxy)oxane involves specific synthetic routes and reaction conditions. One common method involves the reaction between 3,3′-dibromothiophene and sodium methylate/methanol in the presence of KI/CuO, which affords 3-bromo-4-methoxythiophene as a major product. This product is then transformed into this compound using Pd(OAc)2 as a catalyst and agarose as a ligand . The conditions of the reaction are mild, with an acceptable yield of 20% .
Chemical Reactions Analysis
4,4-dimethoxy-3-(2-methoxyethoxy)oxane undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include sodium methylate/methanol, KI/CuO, and Pd(OAc)2 . The major products formed from these reactions include 3-bromo-4-methoxythiophene and 4,4-dimethoxy-3,3′-bithiophene .
Scientific Research Applications
4,4-dimethoxy-3-(2-methoxyethoxy)oxane is widely used in scientific research due to its versatile chemical properties. It is used in the synthesis of various chemical intermediates and as a reagent in organic synthesis. Additionally, it has applications in the fields of chemistry, biology, medicine, and industry. For example, it is used in the development of pharmaceuticals, pesticides, and optoelectronic materials .
Mechanism of Action
The mechanism of action of 4,4-dimethoxy-3-(2-methoxyethoxy)oxane involves its interaction with specific molecular targets and pathways. While detailed information on its exact mechanism is limited, it is known to interact with various enzymes and receptors, influencing biochemical pathways and cellular processes.
Comparison with Similar Compounds
4,4-dimethoxy-3-(2-methoxyethoxy)oxane can be compared with similar compounds such as acetamide, N-(3,4-dimethoxyphenyl)-2-(2-methoxyethoxy)- . These compounds share similar chemical structures and properties but differ in their specific applications and reactivity. The uniqueness of this compound lies in its specific chemical structure, which imparts distinct properties and reactivity compared to other similar compounds .
Properties
IUPAC Name |
4,4-dimethoxy-3-(2-methoxyethoxy)oxane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20O5/c1-11-6-7-15-9-8-14-5-4-10(9,12-2)13-3/h9H,4-8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMTSESWUGRWOTI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1COCCC1(OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20O5 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.26 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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